APETx2

Descripción general

Descripción

APETX2 es un péptido aislado de la anémona de mar Anthopleura elegantissima. Se reconoce como el inhibidor más potente y selectivo del canal iónico sensible al ácido 3 (ASIC3). Este compuesto se encuentra actualmente en estudios preclínicos como un nuevo analgésico para el tratamiento del dolor inflamatorio crónico .

Aplicaciones Científicas De Investigación

APETX2 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza como un inhibidor potente y selectivo de ASIC3, lo que lo convierte en una herramienta valiosa en el estudio de la transducción del dolor asociada con la acidosis en tejidos inflamados o isquémicos . This compound también se está investigando por su potencial como un nuevo analgésico para el tratamiento del dolor inflamatorio crónico . Además, this compound y sus análogos se utilizan en estudios electrofisiológicos para comprender la estructura y función de los canales ASIC .

Mecanismo De Acción

APETX2 ejerce sus efectos bloqueando el canal iónico sensible al ácido 3 (ASIC3). Interactúa con ASIC3 a través de un grupo de residuos aromáticos y básicos que median su unión . Esta interacción inhibe la actividad del canal, lo que lleva a efectos analgésicos en varios modelos de dolor en roedores . This compound también inhibe el canal de genes relacionados con el gen humano éter-a-go-go (hERG) reduciendo la amplitud de la corriente máxima y desplazando la dependencia del voltaje de la activación a potenciales más positivos .

Análisis Bioquímico

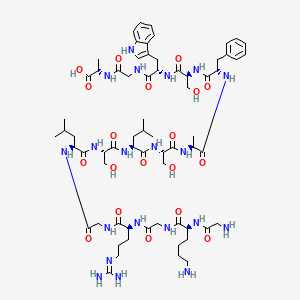

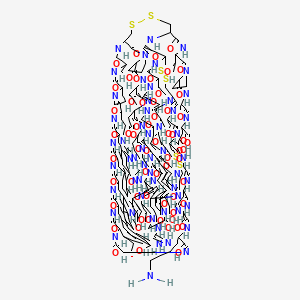

Biochemical Properties

APETx2 is a 42-amino-acid peptide crosslinked by three disulfide bridges, with a structural organization similar to other sea anemone toxins that inhibit voltage-sensitive sodium and potassium channels . This compound selectively and reversibly inhibits ASIC3 by acting on its external side, with an IC50 value of 63 nM . This inhibition does not affect ASIC1a, ASIC1b, and ASIC2a channels . The interaction between this compound and ASIC3 involves binding to the extracellular domain of the channel, preventing proton-induced activation and subsequent sodium influx . This selective inhibition of ASIC3 by this compound is crucial for its potential analgesic effects.

Cellular Effects

This compound exerts significant effects on various cell types, particularly sensory neurons. By inhibiting ASIC3, this compound reduces the sodium influx that occurs in response to extracellular acidification, which is a common feature of inflamed or ischemic tissues . This reduction in sodium influx leads to decreased neuronal excitability and reduced pain perception . Additionally, this compound has been shown to reverse acid-induced and inflammatory pain in animal models, highlighting its potential as a novel analgesic . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ASIC3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the extracellular domain of ASIC3, which prevents the channel from opening in response to extracellular acidification . This inhibition is mediated by a cluster of aromatic and basic residues on this compound that interact with specific sites on ASIC3 . The binding of this compound to ASIC3 stabilizes the closed state of the channel, thereby preventing sodium influx and subsequent neuronal activation . This mechanism is crucial for the analgesic effects of this compound, as it reduces the excitability of sensory neurons in response to acidic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can maintain its inhibitory effects on ASIC3 for extended periods, with no significant degradation observed . Modifications such as cyclisation have been explored to improve the peptide’s stability against enzymatic degradation . While cyclisation increased the stability of this compound, it also decreased its potency against ASIC3, suggesting that the N- or C-terminus of the peptide is involved in its interaction with the channel . These findings indicate that this compound is a stable and effective inhibitor of ASIC3 in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rodent pain models, this compound has been shown to produce potent analgesic effects at doses ranging from 0.022 to 2.2 µM . At higher doses, this compound may exhibit potentiating effects on ASIC currents, which could counteract its analgesic effects . This inter-animal variability highlights the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes without adverse effects .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways related to pain and inflammation. The compound has been shown to modulate the 5-HT signaling pathway, which plays a crucial role in gastrointestinal function and visceral sensitivity . By inhibiting ASIC3, this compound can improve gastrointestinal motility and reduce visceral hypersensitivity in animal models of post-infectious irritable bowel syndrome . These findings suggest that this compound may have broader therapeutic applications beyond pain management.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The peptide’s distribution is influenced by its ability to bind to the extracellular domain of ASIC3, which is predominantly expressed in sensory neurons . This targeted distribution allows this compound to exert its effects on specific cell types involved in pain perception and inflammation . Additionally, the peptide’s stability and resistance to enzymatic degradation contribute to its effective distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the plasma membrane, where it interacts with ASIC3 channels . This localization is crucial for its inhibitory effects on ASIC3, as it allows the peptide to directly modulate the channel’s activity in response to extracellular acidification . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been extensively studied, but its interaction with ASIC3 at the plasma membrane is well-documented .

Métodos De Preparación

APETX2 se sintetiza mediante síntesis de péptidos en fase sólida y ligación química nativa. La toxina sintética plegada tiene una concentración inhibitoria (IC50) de 57 nanomolares para los canales ASIC3 de rata expresados en oocitos de Xenopus, lo que es consistente con la IC50 reportada para la toxina nativa (63 nanomolares) . Los métodos de producción industrial para this compound implican la extracción y purificación de la anémona de mar Anthopleura elegantissima .

Análisis De Reacciones Químicas

APETX2 experimenta varias reacciones químicas, incluida la ciclización y la truncamiento. La ciclización con enlaces de seis, siete u ocho residuos mejora significativamente la resistencia a la proteasa de this compound pero disminuye su potencia contra ASIC3 . La truncamiento del extremo N o C tiene efectos perjudiciales en la capacidad de this compound para inhibir ASIC3 . Los reactivos comunes utilizados en estas reacciones incluyen tripsina y pepsina . Los principales productos formados a partir de estas reacciones son versiones truncadas o ciclizadas de this compound con estabilidad y potencia alteradas .

Comparación Con Compuestos Similares

APETX2 se compara con otros compuestos similares, como PcTx1 y APETX1. PcTx1 es otro efector de los canales ASIC pero es específico del subtipo ASIC1a . APETX1 está estructuralmente relacionado con this compound y se dirige al canal de potasio del gen humano éter-a-go-go-related (hERG) . La singularidad de this compound radica en su alta potencia y selectividad para ASIC3, lo que lo convierte en una herramienta valiosa para estudiar la transducción del dolor y desarrollar nuevos analgésicos .

Lista de Compuestos Similares::- PcTx1

- APETX1

- Hcr 1b-1

- Hcr 1b-2

- Hcr 1b-3

- Hcr 1b-4

Propiedades

IUPAC Name |

2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHYILNFEUDIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C196H280N54O61S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4561 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of APETx2?

A1: this compound primarily targets ASIC3, a proton-gated sodium channel involved in pain perception. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with ASIC3?

A2: this compound binds to ASIC3 with high affinity, inhibiting the channel's activity by blocking the influx of sodium ions. This interaction is characterized by a cluster of aromatic and basic residues on this compound. [, , , ]

Q3: What are the downstream effects of this compound binding to ASIC3?

A3: By inhibiting ASIC3, this compound reduces neuronal excitability and the transmission of pain signals, leading to analgesic effects. [, , , , , , ]

Q4: Does this compound interact with other ion channels?

A4: While highly selective for ASIC3, this compound has shown some interaction with other ion channels like hERG and Nav1.8, albeit at higher concentrations. [, , , , , ]

Q5: What is the molecular structure of this compound?

A5: this compound is a 42-amino acid peptide with three disulfide bridges, adopting a compact β-sheet structure. [, ]

Q6: Are there spectroscopic data available for this compound?

A6: Yes, NMR studies have been conducted on this compound, confirming its secondary structure and providing insights into its interaction with ASIC3. [, ]

Q7: Has this compound's stability been investigated?

A7: Yes, studies have explored this compound's susceptibility to enzymatic degradation by trypsin and pepsin. Attempts to improve its stability via cyclization, while increasing protease resistance, negatively impacted its potency against ASIC3. []

Q8: How do structural modifications of this compound affect its activity?

A8: Studies have shown that modifications to this compound, particularly at the N- and C-termini and involving key aromatic and basic residues, significantly influence its potency and selectivity for ASIC3. [, ] For example, mutating Phe15 to Ala substantially reduced this compound's inhibitory activity on ASIC3. []

Q9: Have any this compound analogs with improved properties been developed?

A9: While the provided research doesn't explicitly mention specific this compound analogs, it highlights the importance of structure-activity relationship studies for designing analogs with improved stability, potency, and selectivity. [, ]

Q10: What evidence supports the analgesic potential of this compound?

A10: Numerous studies demonstrate the analgesic effects of this compound in various animal models of pain, including inflammatory pain, postoperative pain, and chronic muscle pain. [, , , , , , , , , , , , , ] For instance, this compound alleviated gastric mucosal lesions in a rat model, reduced bone pain in a mouse model of multiple myeloma, and attenuated mechanical hyperalgesia in a mouse model of fibromyalgia. [, , ]

Q11: Has this compound been tested in clinical trials for pain management?

A11: While preclinical studies show promise, the provided research doesn't mention any completed or ongoing clinical trials involving this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)